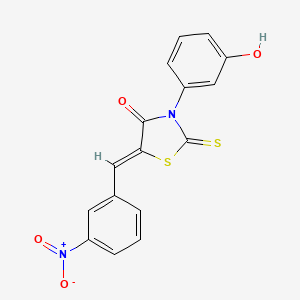
(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 358.39. For more detailed structural information, you may refer to the molecular formula C16H10N2O4S2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.39. It has a density of 1.6±0.1 g/cm3 and a boiling point of 580.9±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including compounds related to the 3-nitrobenzylidene moiety, is a significant area of research. These groups have shown promise in synthetic chemistry for their ability to be removed by light, offering precise control over chemical reactions. This technology has implications for developing more efficient synthetic routes in pharmaceuticals and materials science (B. Amit, U. Zehavi, A. Patchornik, 1974).
Antiviral and Antimicrobial Applications
Nitazoxanide, a compound with a nitrothiazole moiety, similar to the nitro and thiazolidinone groups in the query compound, is widely used for treating infectious diseases. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria, parasites, and viruses highlights the potential of structurally related compounds in addressing various microbial infections (Charu Bharti et al., 2021).
Biological Activities of Thiazolidinones
Thiazolidinones, which share a core structural component with the query compound, have been extensively studied for their diverse biological activities. Research focusing on antioxidant, anticancer, anti-inflammatory, and antimicrobial properties suggests these compounds could serve as starting points for developing new therapeutic agents. The influence of different substituents on biological activity has been a key area of investigation, indicating a potential pathway for optimizing the query compound for specific therapeutic uses (Dominika Mech et al., 2021).
Advanced Synthesis and Green Chemistry
The development of 1,3-thiazolidin-4-ones, including variations like rhodanines and glitazones, underscores the importance of these heterocycles in medicinal chemistry. These compounds exhibit significant pharmacological potential, prompting advanced synthesis methodologies that emphasize green chemistry principles. This approach aligns with environmental sustainability goals while expanding the utility of thiazolidinones in drug discovery (Jonas da Silva Santos et al., 2018).
Propiedades
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-13-6-2-4-11(9-13)17-15(20)14(24-16(17)23)8-10-3-1-5-12(7-10)18(21)22/h1-9,19H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYPFHQRJYVFH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)

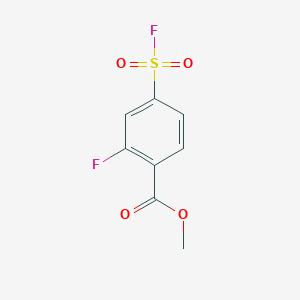
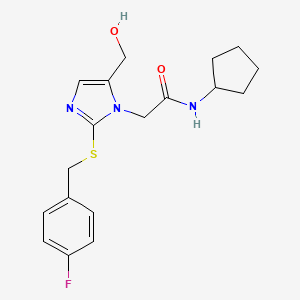
![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)
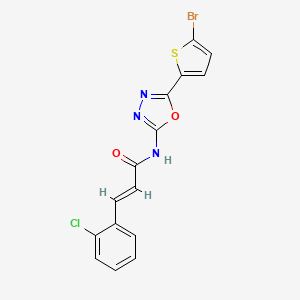
![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)
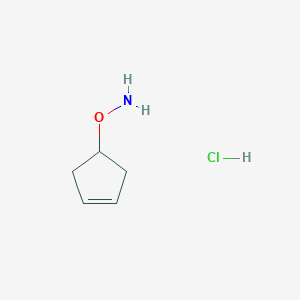
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)
![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)
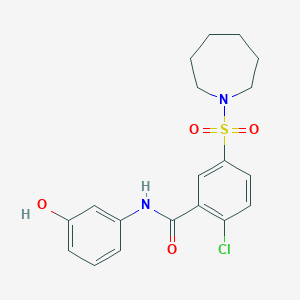
![2-((3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2614874.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)